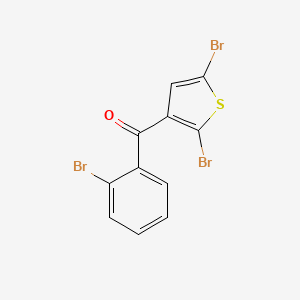
(2-Bromophenyl)(2,5-dibromothiophen-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Bromophenyl)(2,5-dibromothiophen-3-yl)methanone is an organic compound that features a brominated phenyl group and a brominated thiophene ring connected through a methanone (carbonyl) group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromophenyl)(2,5-dibromothiophen-3-yl)methanone typically involves the bromination of thiophene followed by a Friedel-Crafts acylation reaction. The process begins with the bromination of thiophene to produce 2,5-dibromothiophene. This intermediate is then subjected to a Friedel-Crafts acylation reaction with 2-bromobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Bromophenyl)(2,5-dibromothiophen-3-yl)methanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms on the phenyl and thiophene rings can be substituted with other functional groups through nucleophilic aromatic substitution.
Oxidation and Reduction: The carbonyl group can be reduced to an alcohol or oxidized to a carboxylic acid.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: (2-Bromophenyl)(2,5-dibromothiophen-3-yl)methanol.
Oxidation: (2-Bromophenyl)(2,5-dibromothiophen-3-yl)carboxylic acid.
Coupling: Biaryl compounds with extended conjugation.
Applications De Recherche Scientifique
(2-Bromophenyl)(2,5-dibromothiophen-3-yl)methanone has several applications in scientific research:
Organic Electronics: Used as a building block for the synthesis of conjugated polymers and small molecules for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Material Science: Employed in the design of novel materials with specific electronic and optical properties.
Chemical Biology: Utilized in the study of biological pathways and interactions due to its ability to form stable conjugates with biomolecules.
Mécanisme D'action
The mechanism of action of (2-Bromophenyl)(2,5-dibromothiophen-3-yl)methanone depends on its specific application. In organic electronics, its role is primarily structural, contributing to the electronic properties of the material. In medicinal chemistry, it may interact with biological targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions, influencing the activity of enzymes or receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2,5-Dibromothiophen-3-yl)methanol: Similar structure but with a hydroxyl group instead of a carbonyl group.
(5-Bromothiophen-2-yl)(phenyl)methanone: Similar structure but with a single bromine atom on the thiophene ring.
2,5-Dibromothiophene: Lacks the phenyl and carbonyl groups, serving as a simpler precursor.
Uniqueness
(2-Bromophenyl)(2,5-dibromothiophen-3-yl)methanone is unique due to the presence of both brominated phenyl and thiophene rings, which provide distinct electronic properties and reactivity. This combination makes it a versatile intermediate for the synthesis of complex organic molecules and materials.
Propriétés
Numéro CAS |
57248-21-2 |
|---|---|
Formule moléculaire |
C11H5Br3OS |
Poids moléculaire |
424.94 g/mol |
Nom IUPAC |
(2-bromophenyl)-(2,5-dibromothiophen-3-yl)methanone |
InChI |
InChI=1S/C11H5Br3OS/c12-8-4-2-1-3-6(8)10(15)7-5-9(13)16-11(7)14/h1-5H |
Clé InChI |
FSVSUIYTLLZHDI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)C2=C(SC(=C2)Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


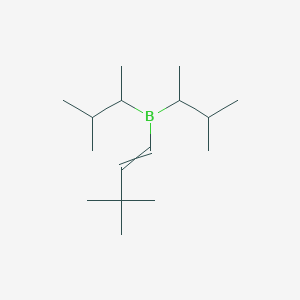
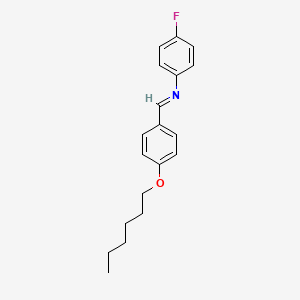
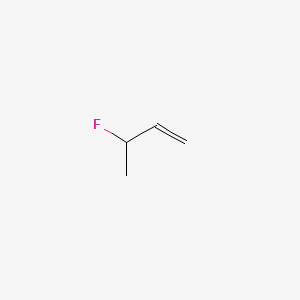
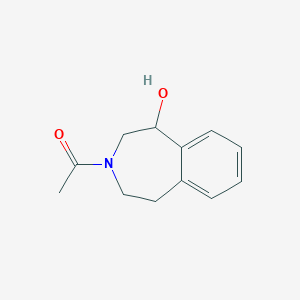
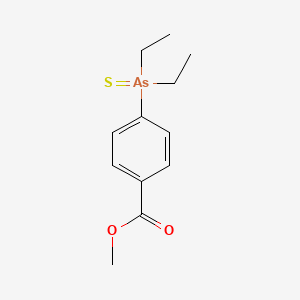
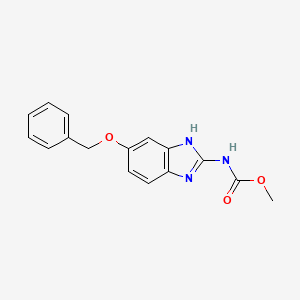
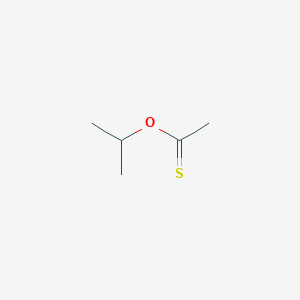
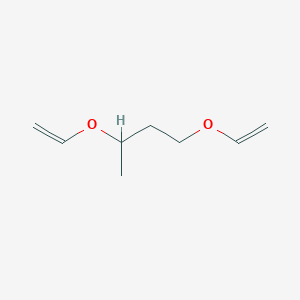
![N-[3-(Dimethylamino)propyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B14630958.png)
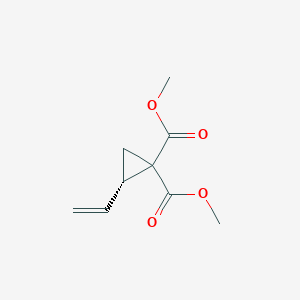

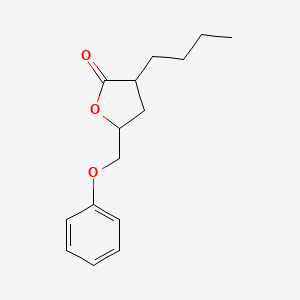

![3-[2-(5-Acetamido-2-methoxyanilino)ethoxy]propanoic acid](/img/structure/B14630995.png)
